2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate
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Overview
Description
The compound “2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a benzoate ester, and a sulfamoyl group. Benzothiazole derivatives have been studied for their potential anti-tubercular activity .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including those similar to 2-(dimethylamino)benzo[d]thiazol-6-yl compounds, have been studied for their effectiveness as corrosion inhibitors. A study demonstrated that benzothiazole derivatives could inhibit steel corrosion in acidic environments, suggesting potential applications for similar compounds in protecting metals against corrosion (Hu et al., 2016).
Synthesis of Heterocyclic Compounds
Research has explored the use of dimethylamino benzothiazole derivatives in synthesizing various heterocyclic compounds. These studies highlight the versatility of such compounds in creating structurally diverse chemical entities, which can have numerous applications in medicinal chemistry and material science (Chaloupka et al., 1977).
Fluorescent Probes for CO2 Detection
Dimethylamino benzothiazole derivatives have been utilized in the development of fluorescent probes with aggregation-enhanced emission features. These probes can quantitatively detect low levels of carbon dioxide, indicating their potential use in environmental monitoring and biological applications (Wang et al., 2015).
Security Ink Development
A novel V-shaped molecule based on benzothiazole, similar to the structure of interest, was developed for use in security inks. This compound exhibited morphological fluorochromism, which can be triggered by mechanical force or pH changes, making it useful for security and anti-counterfeiting applications (Lu & Xia, 2016).
Mechanism of Action
Target of Action
The compound, also known as 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-[benzyl(ethyl)sulfamoyl]benzoate, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakened cell wall and ultimately, the death of the bacterium .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the compound causes the death of the bacterium, thereby exhibiting its anti-tubercular activity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the pH of the environment, presence of other metabolites or drugs, and the organism’s resistance mechanisms.
: Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds
Properties
IUPAC Name |
[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-[benzyl(ethyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-4-28(17-18-8-6-5-7-9-18)34(30,31)21-13-10-19(11-14-21)24(29)32-20-12-15-22-23(16-20)33-25(26-22)27(2)3/h5-16H,4,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOJVRLBZURCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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